Cas no 102-12-5 (3-(2-hydroxyethyl)-1-phenylthiourea)
102-12-5 structure
Product Name:3-(2-hydroxyethyl)-1-phenylthiourea
Numéro CAS:102-12-5
Le MF:C9H12N2OS
Mégawatts:196.269380569458
MDL:MFCD00022123
CID:143718
PubChem ID:1549562
Update Time:2025-04-19
3-(2-hydroxyethyl)-1-phenylthiourea Propriétés chimiques et physiques
Nom et identifiant
-
- Thiourea,N-(2-hydroxyethyl)-N'-phenyl-
- 1-(2-hydroxyethyl)-3-phenylthiourea
- 1-Phenyl-3-(2-hydroxyethyl)thiourea
- 1-(2-hydroxyethyl)-3-phenyl-2-thiourea
- 1-(2-hydroxy-ethyl)-3-phenyl-thiourea
- AC1LU8CO
- Ambcb5156479
- ChemDiv3_000588
- F0081-0015
- N-(2-Hydroxy-aethyl)-N'-phenyl-thioharnstoff
- N-(2-Hydroxyethyl)-N'-phenylthiourea
- N-2-hydroxyethyl-N'-phenylthiourea
- NSC90821
- Urea, 1-(2-hydroxyethyl)-3-phenyl-2-thio-
- 3-(2-hydroxyethyl)-1-phenylthiourea
- VS-07282
- SR-01000398314-1
- NSC-90821
- CBDivE_004082
- Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
- SCHEMBL5138189
- CBDivE_003669
- N-(2-Hydroxyethyl)-N'-phenylthiourea #
- HMS1649C15
- CHEMBL5191880
- NSC 90821
- D97208
- 2-Hydroxyethyl phenyl thiourea
- BRD-K81117311-001-01-1
- NCGC00172713-01
- MFCD00022123
- AKOS003241062
- HMS1474K16
- SDCCGMLS-0064663.P001
- 102-12-5
- AKOS002710497
- DTXSID60144510
- CCG-2276
- SR-01000398314
- MFCXZZJQPDIXAS-UHFFFAOYSA-N
- WLN: SUYMR & M2Q
- CS-0315324
- N-Phenyl-N'-.beta.-hydroxyethylthiourea
- 1-(2-hydroxyethyl)-3-phenyl-thiourea
- STL477522
- STL283910
- ALBB-035611
- DB-238302
- BBL022933
- N-(2-hydroxyethyl)-N'-phenylcarbamimidothioic acid
-
- MDL: MFCD00022123
- Piscine à noyau: 1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
- La clé Inchi: MFCXZZJQPDIXAS-UHFFFAOYSA-N
- Sourire: S=C(NC1C=CC=CC=1)NCCO
Propriétés calculées
- Qualité précise: 196.06716
- Masse isotopique unique: 196.067
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 158
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 3
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 76.4Ų
Propriétés expérimentales
- Dense: 1.281
- Point d'ébullition: 332°C at 760 mmHg
- Point d'éclair: 154.6°C
- Indice de réfraction: 1.674
- Le PSA: 44.29
- Le LogP: 1.42920
3-(2-hydroxyethyl)-1-phenylthiourea PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B444048-5mg |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B444048-10mg |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 10mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B444048-50mg |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 50mg |
$ 250.00 | 2022-06-01 | ||
| Ambeed | A106131-1g |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 98% | 1g |
$13.0 | 2025-02-21 | |
| Ambeed | A106131-5g |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 98% | 5g |
$42.0 | 2025-02-21 | |
| Ambeed | A106131-25g |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 98% | 25g |
$146.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1054177-25g |
1-Phenyl-3-(2-hydroxyethyl)thiourea |
102-12-5 | 95% | 25g |
$155 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385994-25g |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 98% | 25g |
¥1404 | 2023-04-17 | |
| eNovation Chemicals LLC | Y1054177-100g |
1-Phenyl-3-(2-hydroxyethyl)thiourea |
102-12-5 | 95% | 100g |
$340 | 2024-06-06 | |
| Life Chemicals | F0081-0015-2μmol |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-(2-hydroxyethyl)-1-phenylthiourea Littérature connexe
-
1. Studies in Werner clathrates. Part 4. Structures of tetrakis(4-ethylpyridine)di-isothiocyanatonickel(II) and its clathrates with p-, m-, and o-xylene, carbon disulphide, and carbon tetrachlorideMadeleine H. Moore,Luigi R. Nassimbeni,Margaret L. Niven J. Chem. Soc. Dalton Trans. 1987 2125
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Hong-Jian Cheng,Hong-Xi Li,Zhi-Gang Ren,Chun-Ning Lü,Jing Shi,Jian-Ping Lang CrystEngComm 2012 14 6064
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3. Investigation into diphosphine oxides as ligands in diorganotin(IV) adducts. Part 1. Synthesis and spectroscopic characterization of 1,2-bis(diphenylphosphoryl)ethane tin complexes and X-ray structure of [1,2-bis(diphenylphosphoryl)ethane]di-n-butyldichlorotin(IV)Philip G. Harrison,Nelson W. Sharpe,Corrado Pelizzi,Giancarlo Pelizzi,Pieralberto Tarasconi J. Chem. Soc. Dalton Trans. 1983 921
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William Levason,Manisha Nirwan,Raju Ratnani,Gillian Reid,Nikolaos Tsoureas,Michael Webster Dalton Trans. 2007 439
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Yuri B. Vysotsky,Elena S. Fomina,Elena A. Belyaeva,Valentin B. Fainerman,Dieter Vollhardt Phys. Chem. Chem. Phys. 2013 15 2159
102-12-5 (3-(2-hydroxyethyl)-1-phenylthiourea) Produits connexes
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